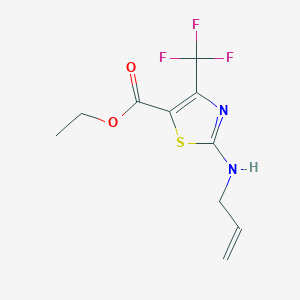![molecular formula C15H16N2O5 B2744149 3-[3-(2,5-二甲氧基苯基)-6-氧代吡啶并[1,6H)-基]丙酸 CAS No. 1225973-06-7](/img/structure/B2744149.png)
3-[3-(2,5-二甲氧基苯基)-6-氧代吡啶并[1,6H)-基]丙酸
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Molecular Structure Analysis
The molecular structure of this compound includes a propanoic acid backbone, a 2,5-dimethoxyphenyl group, and a 6-oxopyridazin-1(6H)-yl group. The InChI string representation of its structure isInChI=1S/C15H16N2O5/c1-21-10-3-5-13(22-2)11(9-10)12-4-6-14(18)17(16-12)8-7-15(19)20/h3-6,9H,7-8H2,1-2H3,(H,19,20). Physical And Chemical Properties Analysis
The physical and chemical properties of similar compounds, such as 3-(3,5-Dimethoxyphenyl)propanoic acid, have been determined . These include a density of 1.2±0.1 g/cm3, a boiling point of 363.8±27.0 °C at 760 mmHg, and a vapour pressure of 0.0±0.9 mmHg at 25°C . The compound has 4 H bond acceptors, 1 H bond donor, and 5 freely rotating bonds .科学研究应用
Antioxidant Activity and Analytical Methods
Antioxidants play a crucial role in mitigating oxidative stress, a factor in many chronic diseases and aging. The study of compounds with antioxidant properties, including phenolic acids and their derivatives, has garnered significant interest. Analytical methods such as the Oxygen Radical Absorption Capacity (ORAC) test and the Ferric Reducing Antioxidant Power (FRAP) test are critical in determining the antioxidant activity of these compounds. These methods, based on chemical reactions and spectrophotometry, assess the kinetics or equilibrium state of antioxidant reactions, providing insights into the antioxidant capacity of complex samples (Munteanu & Apetrei, 2021).
Pharmaceutical Applications
Phenolic acids, including caffeic acid and its derivatives, have shown a wide range of biological and pharmacological effects. These compounds exhibit antioxidant, antibacterial, hepatoprotective, cardioprotective, anti-inflammatory, and antiviral activities, among others. Their multifunctional nature makes them valuable in developing therapeutic agents for managing various health conditions. Research into these compounds has led to insights into their potential for treating metabolic disorders, cancer, and fibrosis disease, highlighting their significance in drug discovery and development (Naveed et al., 2018; Ma et al., 2019).
Environmental and Biotechnological Applications
In environmental science, the degradation and transformation of recalcitrant organic pollutants through enzymatic processes have been explored. Enzymes such as laccases and peroxidases, in conjunction with redox mediators, have shown promise in enhancing the degradation efficiency of stubborn compounds. This enzymatic approach, utilizing natural catalysts, offers a greener alternative to conventional chemical treatments, aligning with the principles of sustainable development and environmental protection (Husain & Husain, 2007).
Moreover, lactic acid, derived from biomass, serves as a cornerstone in biotechnology, acting as a precursor for synthesizing biodegradable polymers and various chemicals. This highlights the pivotal role of biomass-derived compounds in fostering a bio-based economy, underscoring the potential of these substances in green chemistry and sustainable industrial processes (Gao et al., 2011).
安全和危害
The safety data sheet for a similar compound indicates that it is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It may cause skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure), with the respiratory system being a target organ .
属性
IUPAC Name |
3-[3-(2,5-dimethoxyphenyl)-6-oxopyridazin-1-yl]propanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N2O5/c1-21-10-3-5-13(22-2)11(9-10)12-4-6-14(18)17(16-12)8-7-15(19)20/h3-6,9H,7-8H2,1-2H3,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HJNJJSSVIFQSCS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)OC)C2=NN(C(=O)C=C2)CCC(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N2O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-[3-(2,5-dimethoxyphenyl)-6-oxopyridazin-1(6H)-yl]propanoic acid | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-[(3,4-dimethoxyphenyl)sulfonyl]-N-(4-methylphenyl)glycine](/img/structure/B2744066.png)
![N-(benzo[d]thiazol-5-yl)-5-nitrobenzo[b]thiophene-2-carboxamide](/img/structure/B2744067.png)
![6-chloro-N-[2-(naphthalen-1-yloxy)ethyl]pyridine-3-sulfonamide](/img/structure/B2744069.png)
![5-bromo-N-(6-(N-isopropylsulfamoyl)benzo[d]thiazol-2-yl)nicotinamide](/img/structure/B2744070.png)


![2-(6-Tert-butylpyridazin-3-yl)-5-(4,6-dimethylpyrimidin-2-yl)-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrole](/img/structure/B2744077.png)
![5-chloro-3-isopentylbenzo[d]oxazol-2(3H)-one](/img/structure/B2744079.png)
![3-[(4-chlorophenyl)sulfonyl]-N-(2-ethoxyphenyl)thieno[2,3-e][1,2,3]triazolo[1,5-a]pyrimidin-5-amine](/img/structure/B2744081.png)


![N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-1-(6-(o-tolyl)pyridazin-3-yl)piperidine-4-carboxamide](/img/structure/B2744086.png)

![5-(allylthio)-7-ethyl-1,3-dimethylpyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2744089.png)